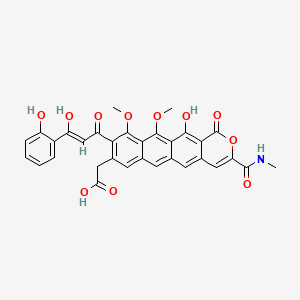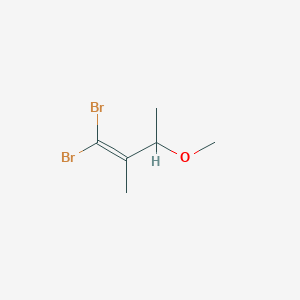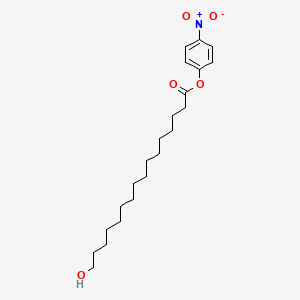
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester is a complex organic compound with the molecular formula C22H35NO4. It is also known as 4-nitrophenyl palmitate. This compound is an ester formed from hexadecanoic acid (palmitic acid) and 4-nitrophenol. Esters like this one are often used in biochemical assays and industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester can be synthesized through esterification reactions. One common method involves reacting hexadecanoic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The reaction can be summarized as follows:
Hexadecanoic acid+4-nitrophenolDCCHexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester+Dicyclohexylurea
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding hexadecanoic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can participate in nucleophilic substitution reactions, where the 4-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, organic solvents.
Major Products
Hydrolysis: Hexadecanoic acid and 4-nitrophenol.
Reduction: Hexadecanoic acid, 16-hydroxy-, 4-aminophenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study lipase activity.
Medicine: Investigated for its potential role in drug delivery systems due to its ability to form stable esters.
Industrial Chemistry: Utilized in the synthesis of surfactants and emulsifiers.
Biology: Studied for its role in plant cuticle formation and as a monomer in cutin biosynthesis.
Mécanisme D'action
The mechanism of action of hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester involves its interaction with specific enzymes and biological molecules. For example, in lipase assays, the ester bond is hydrolyzed by the enzyme, releasing 4-nitrophenol, which can be quantitatively measured. The molecular targets include esterases and lipases, which catalyze the hydrolysis of the ester bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanoic acid, 4-nitrophenyl ester: Lacks the 16-hydroxy group, making it less hydrophilic.
Hexadecanoic acid, 16-hydroxy-, 4-aminophenyl ester: Contains an amino group instead of a nitro group, affecting its reactivity and applications.
Uniqueness
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester is unique due to the presence of both a hydroxy group and a nitro group, which confer distinct chemical properties. The hydroxy group increases its hydrophilicity, while the nitro group allows for specific reactions such as reduction to an amino group.
Propriétés
Numéro CAS |
92270-01-4 |
|---|---|
Formule moléculaire |
C22H35NO5 |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
(4-nitrophenyl) 16-hydroxyhexadecanoate |
InChI |
InChI=1S/C22H35NO5/c24-19-13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(25)28-21-17-15-20(16-18-21)23(26)27/h15-18,24H,1-14,19H2 |
Clé InChI |
CVEHUCOKDXPFQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-1H-benzo[f]benzimidazole-4,9-dione](/img/structure/B14344954.png)
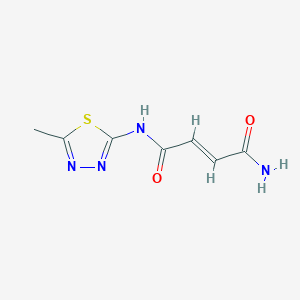
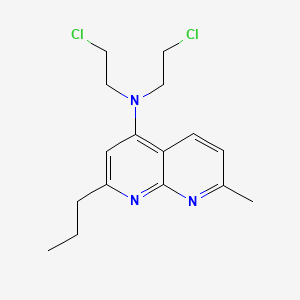


![Ethyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B14344975.png)

![3-[Dodecyl(methyl)amino]propanenitrile](/img/structure/B14344979.png)

![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
